Enantiomer of Mirogabalin
CAS No.: 1138245-15-4
Cat. No.: VC13684414
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1138245-15-4 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid |
Standard InChI | InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 |
Standard InChI Key | FTBQORVNHOIASH-NHCYSSNCSA-N |
Isomeric SMILES | CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN |
SMILES | CCC1=CC2C(C1)CC2(CC(=O)O)CN |
Canonical SMILES | CCC1=CC2C(C1)CC2(CC(=O)O)CN |
Introduction
Chemical Identity and Structural Characteristics
The enantiomer of Mirogabalin is a bicyclic derivative with the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol. Its IUPAC name, 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid, reflects the stereochemical arrangement critical to its biological activity . The compound’s bicyclo[3.2.0]heptane skeleton contains three consecutive asymmetric centers, contributing to its chiral complexity .
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₉NO₂ |
Molecular Weight | 209.28 g/mol |
CAS Number | 1138245-15-4 |
IUPAC Name | 2-[(1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl]acetic acid |
SMILES | CCC1=C[C@H]2C@@HC[C@]2(CC(=O)O)CN |
PubChem CID | 49802951 |
The stereospecific Isomeric SMILES notation underscores the (1S,5R,6R) configuration, which dictates its binding affinity for the α₂δ-1 subunit of voltage-gated calcium channels .
Synthesis and Industrial Manufacturing
Asymmetric Synthesis and Chiral Resolution
The enantiomer’s synthesis employs two primary strategies:
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Asymmetric Catalysis: Chiral organocatalysts steer reactions toward the desired enantiomer. For instance, Daiichi Sankyo’s industrial process uses a kinetic resolution step involving p-formylbenzoic acid and an organocatalyst to isolate the target enantiomer from a racemic bicyclic ketone .
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Diastereomeric Salt Formation: Traditional resolution methods separate enantiomers via crystallization with chiral acids, though this approach is less efficient for large-scale production.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
---|---|---|---|
Organocatalytic Resolution | 62 | >99 | High |
Diastereomeric Salt Formation | 45 | 95 | Moderate |
The industrial route reported by J-STAGE begins with butyraldehyde, proceeding through Claisen rearrangement and intramolecular [2+2] cycloaddition to construct the bicyclic ketone intermediate. Titanium-mediated Knoevenagel condensation and diastereoselective cyanation finalize the synthesis, achieving a 62% yield over seven steps .
Mechanism of Action and Pharmacodynamics
The enantiomer binds selectively to the α₂δ-1 subunit of voltage-gated calcium channels in the central nervous system, modulating neurotransmitter release (e.g., glutamate, substance P) and attenuating hyperexcitability in pain pathways . Key pharmacodynamic distinctions from racemic Mirogabalin include:
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Slower Dissociation Kinetics: Half-life at α₂δ-1 exceeds 11 hours, compared to 1.5 hours for pregabalin, prolonging analgesic effects .
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Reduced α₂δ-2 Binding: Lower affinity for the α₂δ-2 subunit, linked to CNS side effects, may improve tolerability .
Therapeutic Applications and Clinical Evidence
Neuropathic Pain Management
Clinical trials highlight the enantiomer’s efficacy in:
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Diabetic Peripheral Neuropathy (DPN): A meta-analysis of three RCTs (n=1,732) demonstrated a 30% reduction in average daily pain scores versus placebo over seven weeks (p<0.001) .
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Postherpetic Neuralgia (PHN): Phase III trials reported 50% pain reduction in 60% of patients, surpassing pregabalin’s 45% response rate .
Table 3: Clinical Outcomes in DPN (7-Week Trial)
Parameter | Mirogabalin Enantiomer | Placebo | Pregabalin |
---|---|---|---|
Pain Score Reduction | -4.2 ± 1.1 | -2.9 ± 1.3 | -3.8 ± 1.0 |
≥50% Responders | 52% | 28% | 48% |
Adverse Events | 22% | 15% | 25% |
Data adapted from PubMed meta-analysis .
Future Directions and Challenges
While the enantiomer’s prolonged binding kinetics offer clinical advantages, challenges persist in:
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